molecular formula C9H7F2NO B1462913 3-Ethoxy-2,4-difluorobenzonitrile CAS No. 1017778-32-3

3-Ethoxy-2,4-difluorobenzonitrile

Cat. No.: B1462913
CAS No.: 1017778-32-3
M. Wt: 183.15 g/mol
InChI Key: QOFLKBZCCKYEMQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzonitrile is a chemical compound with the molecular formula C9H7F2NO . It has a molecular weight of 183.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, a nitrile group, and an ethoxy group . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 250.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molar refractivity of 42.5±0.4 cm3, a polar surface area of 33 Å2, and a polarizability of 16.9±0.5 10-24 cm3 . The compound also has a surface tension of 36.9±5.0 dyne/cm and a molar volume of 148.6±5.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

"3-Ethoxy-2,4-difluorobenzonitrile" serves as an intermediate in the synthesis of complex molecules. For instance, its structural analogs have been utilized in the synthesis of selective herbicides, demonstrating the importance of such compounds in agricultural chemistry. Cheng Zhi-ming (2006) detailed the synthesis of a related compound, 3,4-difluorobenzonitrile, highlighting its role in producing cyhalofop butyl, a selective herbicide. This synthesis involves steps like amidation, dehydration, and fluorination, showcasing the compound's utility in industrial chemistry processes Cheng Zhi-ming, 2006.

Material Science Applications

In material science, difluorobenzonitrile derivatives have been investigated for their potential in creating polymers and liquid crystals. Kricheldorf et al. (2005) explored multicyclic poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, which include the 2,4-difluoro isomer. This study found that these compounds could form soluble polyethers and multicyclic oligomers, indicating their significance in developing new polymeric materials Kricheldorf, H., Hobzova, R., Schwarz, G., & Vakhtangishvili, L., 2005.

Molecular Structure Analysis

The investigation of molecular structures through spectroscopy provides insights into the effects of substitutions on molecular geometry. A study by Kamaee et al. (2015) on fluorinated benzonitriles, including 2,4-difluorobenzonitrile, employed Fourier transform microwave spectroscopy to understand the impact of fluorine substitution on the benzene ring. This research contributes to our understanding of how specific substitutions influence the electronic and physical properties of molecules Kamaee, M., Sun, Ming, Luong, H., & van Wijngaarden, J., 2015.

Photovoltaic Applications

In the context of renewable energy, derivatives of difluorobenzonitrile have been investigated for their utility in improving the efficiency of polymer solar cells. Jeong et al. (2011) studied the effects of a perfluorinated compound on the power conversion efficiencies of polymer solar cells, highlighting the role of fluorinated additives in enhancing electronic properties of photovoltaic materials Jeong, Seonju, Woo, Sungho, Lyu, H., & Han, Y., 2011.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-2,4-difluorobenzonitrile. For instance, it is recommended to avoid all personal contact, including inhalation, and to use this compound in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Properties

IUPAC Name

3-ethoxy-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLKBZCCKYEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300990
Record name 3-Ethoxy-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-32-3
Record name 3-Ethoxy-2,4-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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